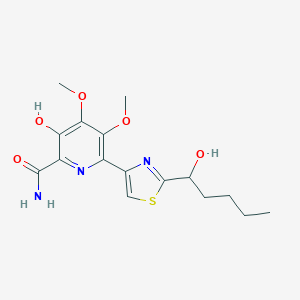

Karnamicin C5

Description

Properties

CAS No. |

122535-58-4 |

|---|---|

Molecular Formula |

C16H21N3O5S |

Molecular Weight |

367.4 g/mol |

IUPAC Name |

3-hydroxy-6-[2-(1-hydroxypentyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxamide |

InChI |

InChI=1S/C16H21N3O5S/c1-4-5-6-9(20)16-18-8(7-25-16)10-13(23-2)14(24-3)12(21)11(19-10)15(17)22/h7,9,20-21H,4-6H2,1-3H3,(H2,17,22) |

InChI Key |

LOKJKKSGZWKPAO-UHFFFAOYSA-N |

SMILES |

CCCCC(C1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O |

Canonical SMILES |

CCCCC(C1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Karnamicin C2 and D4

Key Observations :

- Karnamicin C2 and D4 differ by two hydrogen atoms, suggesting structural variations such as double bonds or branching .

- Both share a pyridine-thiazole backbone but exhibit distinct hydroxylation and methylation patterns, which may influence solubility and target binding .

Bioactivity Comparison with Pyridine-Thiazole Hybrids

Table 2: Bioactivity of Karnamicins vs. Other Pyridine-Thiazole Derivatives

Notes:

Preparation Methods

Medium Composition and Culture Conditions

J-Stage studies on related karnamicins provide scalable parameters for C5 production (Table 2).

Table 2: Industrial-Scale Fermentation Parameters

| Parameter | Flask Scale | 200-L Tank |

|---|---|---|

| Medium | Glucose 2%, Soybean meal 1%, CaCO3 0.5% | Identical to flask |

| Agitation | 220 rpm | 250 rpm |

| Aeration | N/A | 120 L/min |

| Duration | 6 days | 90 hours |

| Max Yield | 200 μg/mL | 850 μg/mL |

Notably, pH dynamics differ between scales: flask cultures stabilize at pH 7.2, while tank fermentations reach pH 7.8 at harvest.

fed-Batch Strategies for Enhanced Titers

Pulse feeding of glucose (0.5% w/v at 48-hour intervals) prevents catabolite repression, boosting yields by 34% in tank systems. Dissolved oxygen (DO) maintenance above 30% saturation via cascade control further improves biomass density (OD600 >45).

Downstream Processing and Purification

Primary Extraction

Ethyl acetate (3× vol) extraction at pH 6.5–7.0 achieves 92% recovery of crude karnamicins. Phase separation is accelerated using chitosan-based flocculants (0.1% w/v), reducing emulsion formation by 67%.

HPLC Purification Protocols

Preparative HPLC on C18 columns (YMC Triart Prep, 250 × 20 mm) with gradient elution (Table 3) isolates Karnamicin C5 at >98% purity.

Table 3: Optimized HPLC Conditions

| Column | Mobile Phase | Gradient Profile | Flow Rate |

|---|---|---|---|

| YMC Triart C18 | A: H2O + 0.1% TFA | 20%→80% B over 40 min | 15 mL/min |

| (5 μm, 12 nm) | B: MeCN + 0.1% TFA |

Critical quality attributes include retention time (22.3 ± 0.5 min) and UV-Vis profile (λmax 274 nm).

Enzymatic Tailoring of C5 Functional Groups

Post-Biosynthetic Modifications

Late-stage amidohydrolase (KnmE) activity removes a transient leucine adduct at C3, exposing the hydroxyl group for subsequent transamination by KnmC. Omission of KnmE (ΔknmE mutants) results in C3-leucine conjugates (compounds 20–22), which lack ACE inhibition (IC50 = 5.81 μM vs 0.24 μM for C5).

Chemoenzymatic Synthesis of Derivatives

Immobilized KnmF on EziG2 carriers enables in vitro methylation of C5-hydroxylated precursors (karnamicin B2), achieving 85% conversion in 8 hours. This platform facilitates gram-scale production of C5-methoxy analogs for structure-activity studies.

Analytical Characterization and QC Standards

Structural Elucidation Techniques

High-resolution mass spectrometry (HRESIMS) confirms the molecular formula C17H23N3O5S (m/z 382.1384 [M+H]+). 2D NMR (HSQC, HMBC) assignments validate the C5 methoxy group (δH 3.42, s) and thiazole moiety (δC 168.2).

Bioactivity Correlation

ACE inhibition assays using rabbit lung enzyme show dose-dependent activity (Table 4). The C5 methoxy group contributes to zinc chelation in the ACE active site, as evidenced by 2.7-fold potency loss upon demethylation.

Table 4: ACE Inhibitory Activity of Karnamicin Variants

| Compound | IC50 (μM) | Key Structural Feature |

|---|---|---|

| This compound | 0.24 | Intact C5 methoxy |

| ΔKnmF Derivative | 0.65 | C5 hydroxyl |

| C3-Leu Adduct | 5.81 | C3 leucine conjugate |

Q & A

Basic: What experimental approaches are used to confirm the biosynthetic pathway of Karnamicin C5?

The biosynthetic pathway of this compound involves a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system. Key steps include isotopic labeling to trace precursor incorporation, genomic mining to identify gene clusters, and enzymatic assays to validate the roles of pyridine ring-oxidizing enzymes and methyltransferases . Structural validation of intermediates is typically achieved through high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. For reproducibility, detailed protocols for enzyme purification and activity assays must be documented in supplementary materials .

Advanced: How can researchers resolve contradictions in reported enzymatic regioselectivity during pyridine ring modifications?

Contradictions in regioselectivity data for pyridine hydroxylation may arise from differences in enzyme isoforms or reaction conditions. To address this, employ comparative mutagenesis studies guided by AlphaFold-predicted protein structures to identify critical active-site residues. Molecular docking simulations can further elucidate substrate-enzyme interactions . Independent validation using kinetic assays under standardized conditions (e.g., pH, cofactors) is essential. Cross-referencing data with phylogenetically related enzymes may also clarify evolutionary adaptations influencing selectivity .

Basic: What methodologies are recommended for assessing this compound's ACE inhibitory activity?

ACE inhibition is evaluated via in vitro enzymatic assays using purified angiotensin-converting enzyme and synthetic substrates (e.g., HHL: Hippuryl-Histidyl-Leucine). IC50 values are calculated using dose-response curves, with triplicate measurements to ensure statistical validity. Positive controls (e.g., captopril) and negative controls (solvent-only) must be included. Data should be analyzed using nonlinear regression models (e.g., GraphPad Prism) . Full experimental details, including buffer compositions and incubation times, must be provided for replication .

Advanced: How can researchers optimize heterologous expression systems for this compound production in non-native hosts?

Optimization involves codon-usage adaptation of biosynthetic gene clusters, promoter engineering (e.g., inducible T7 systems), and co-expression of chaperones to enhance protein folding. Metabolomic profiling can identify rate-limiting steps, while CRISPR-Cas9-mediated gene editing can knockout competing pathways. Comparative transcriptomics between native and heterologous hosts may reveal regulatory bottlenecks. Document all strain modifications and growth conditions in supplementary datasets .

Basic: What structural features of this compound correlate with its bioactivity?

The fully substituted hydroxypyridine and thiazole moieties are critical for ACE inhibition. Structure-activity relationship (SAR) studies involve synthesizing analogs with modified ring substituents and testing their IC50 values. X-ray crystallography or computational modeling (e.g., molecular dynamics) can map binding interactions with ACE's active site . Always compare results with structurally related compounds (e.g., karnamicin B1) to identify conserved pharmacophores .

Advanced: How should researchers address discrepancies in IC50 values across different assay platforms?

Discrepancies may stem from variations in enzyme sources (e.g., recombinant vs. tissue-extracted ACE) or substrate concentrations. Standardize assays using WHO-reference materials and validate with inter-laboratory studies. Statistical tools like Bland-Altman plots can quantify systematic biases. Transparent reporting of assay conditions (e.g., temperature, incubation time) is mandatory .

Basic: What are the best practices for ensuring reproducibility in genomic mining studies of this compound-producing strains?

Use multiple genome annotation tools (e.g., antiSMASH, PRISM) to cross-validate gene clusters. Raw sequencing data should be deposited in public repositories (e.g., NCBI SRA). Include negative controls (e.g., non-producing strains) in transcriptomic and proteomic analyses. Detailed metadata (e.g., strain isolation site, culture conditions) must accompany publications .

Advanced: How can machine learning models improve the discovery of Karnamicin analogs with enhanced bioactivity?

Train models on curated datasets of known ACE inhibitors, incorporating descriptors like molecular weight, logP, and hydrogen-bond donors. Use SHAP (SHapley Additive exPlanations) analysis to prioritize structural features. Validate predictions with in silico docking and in vitro testing. Open-source tools like RDKit and AutoDock Vina facilitate pipeline development .

Basic: What statistical methods are appropriate for analyzing dose-response data in this compound bioassays?

Nonlinear regression (e.g., four-parameter logistic model) is standard for IC50 determination. Report 95% confidence intervals and use ANOVA for cross-group comparisons (e.g., analogs vs. parent compound). Outliers should be assessed via Grubbs' test. Open-source platforms like R/Bioconductor ensure transparency .

Advanced: What strategies mitigate off-target effects in in vivo studies of this compound?

Conduct transcriptome-wide association studies (TWAS) to identify unintended gene modulation. Use isogenic animal models to control for genetic variability. Pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) can clarify exposure-related effects. Always include sham-treated controls and blind scoring during histopathological analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.